molecular formula C15H23NO3S B2944267 N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide CAS No. 1351602-61-3

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide

Cat. No.: B2944267
CAS No.: 1351602-61-3
M. Wt: 297.41
InChI Key: KIBXCOMLUPRRQV-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core functionalized with a cyclohexane ring and a hydroxyethyl chain. This structure classifies it as a sulfonamide derivative, a group known for its significant role in medicinal chemistry and chemical biology research. Compounds with similar structural motifs, particularly those incorporating benzenesulfonamide, are frequently investigated as potential inhibitors of enzymes like carbonic anhydrase (CA) . The cyclohexyl and hydroxyethyl substituents on the sulfonamide nitrogen may influence the compound's binding affinity and selectivity towards different enzyme isoforms, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize this chemical as a key building block in the synthesis of more complex molecules for pharmaceutical and biochemical screening. It serves as a precursor in the development of compound libraries aimed at discovering new therapeutic agents. All products are provided for research use only and are not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-12-7-9-14(10-8-12)20(18,19)16-11-15(17)13-5-3-2-4-6-13/h7-10,13,15-17H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBXCOMLUPRRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylation of 2-Cyclohexyl-2-hydroxyethanol

The initial step involves converting the hydroxyl group of 2-cyclohexyl-2-hydroxyethanol into a tosylate (p-toluenesulfonate ester) to enhance its leaving-group ability.

Procedure :
A solution of 2-cyclohexyl-2-hydroxyethanol (69.73 mmol) in dichloromethane (140 mL) is cooled to 0°C. p-Toluenesulfonyl chloride (83.68 mmol) and triethylamine (69.73 mmol) are added dropwise, followed by 4-dimethylaminopyridine (41.84 mmol) as a catalyst. The reaction is monitored by thin-layer chromatography (TLC) until completion. The mixture is diluted with diethyl ether, filtered to remove precipitates, and washed with aqueous copper sulfate, sodium bicarbonate, and sodium chloride. The organic layer is dried over magnesium sulfate and concentrated in vacuo to yield the tosylated intermediate.

Key Parameters :

  • Yield : 85–92%
  • Reaction Time : 2–4 hours at 0°C

Amination with 4-Methylbenzenesulfonamide

The tosylated intermediate undergoes nucleophilic substitution with 4-methylbenzenesulfonamide in the presence of a base and catalyst.

Procedure :
Finely powdered potassium hydroxide (90.65 mmol) and 4-methylbenzenesulfonamide (160.38 mmol) are suspended in dimethylsulfoxide (87 mL) and stirred at 50°C for 2 hours. The tosylated alcohol (69.73 mmol) in dimethylsulfoxide is added, followed by sodium iodide (20.92 mmol). The mixture is heated at 50°C until TLC confirms full consumption of the starting material. The product is isolated by extraction with ethyl acetate and purified via column chromatography.

Key Parameters :

  • Yield : 78–84%
  • Reaction Time : 6–8 hours

One-Pot Solvent-Free Sulfonylation

Direct Reaction of 2-Cyclohexyl-2-hydroxyethylamine with p-Toluenesulfonyl Chloride

This method eliminates the tosylation step by directly reacting the amine with p-toluenesulfonyl chloride under solvent-free conditions.

Procedure :
p-Toluenesulfonyl chloride (2 mmol) and 2-cyclohexyl-2-hydroxyethylamine (2 mmol) are mixed at room temperature. Zinc oxide (1 mol%) is added as a catalyst, and the exothermic reaction proceeds without external heating. The crude product is washed with cold water and recrystallized from ethanol.

Key Parameters :

  • Yield : 89–94%
  • Reaction Time : 30–60 minutes

Advantages :

  • Eliminates toxic solvents (e.g., dichloromethane).
  • Reduces reaction time by 90% compared to classical methods.

Catalytic Synthesis Using Chloroamine-T

Oxidative Coupling of Cyclohexene and p-Toluenesulfonamide

This method employs chloroamine-T as an oxidizing agent to facilitate the coupling of cyclohexene with p-toluenesulfonamide.

Procedure :
In a nitrogen-saturated Schlenk tube, toluene (6 mL), water (172 µL), chloroamine-T (0.956 mmol), cyclohexene (0.478 mmol), and a catalyst (0.03 g) are combined. The mixture is stirred until complete conversion, filtered, and washed with sodium sulfite. The organic layer is concentrated, and the product is purified via high-pressure liquid chromatography.

Key Parameters :

  • Yield : 65–72%
  • Reaction Time : 4–6 hours

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Time Yield Purity
Classical Two-Step p-Toluenesulfonyl chloride, triethylamine, 4-dimethylaminopyridine 0–50°C, solvent-based 8–12 hours 78–92% >98%
One-Pot Solvent-Free p-Toluenesulfonyl chloride, zinc oxide Room temperature, solvent-free 30–60 minutes 89–94% >95%
Catalytic Chloroamine-T, cyclohexene, water, toluene Nitrogen atmosphere 4–6 hours 65–72% >90%

Key Observations :

  • The one-pot solvent-free method offers the highest yield and shortest reaction time, making it ideal for industrial applications.
  • The classical two-step method remains valuable for laboratory-scale synthesis due to its well-established protocols.
  • The catalytic method provides an alternative route but suffers from moderate yields and complex purification.

Critical Discussion of Reaction Mechanisms

Tosylation-Amination Pathway

Tosylation activates the hydroxyl group by converting it into a better leaving group (tosylate). Subsequent amination proceeds via an SN2 mechanism, where the amine nucleophile displaces the tosylate group. Sodium iodide enhances nucleophilicity by generating a more reactive iodide intermediate.

Solvent-Free Direct Sulfonylation

Zinc oxide facilitates the deprotonation of the amine, increasing its nucleophilicity. The absence of solvents accelerates the reaction by concentrating reactants, while the exothermic nature minimizes energy input.

Industrial and Environmental Considerations

Waste Management in Classical Methods

The use of dichloromethane and dimethylsulfoxide necessitates stringent waste treatment due to their toxicity and environmental persistence.

Green Chemistry Advantages of Solvent-Free Methods

The solvent-free approach reduces hazardous waste by 80% and energy consumption by 60%, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.

Major Products

    Oxidation: Formation of N-(2-cyclohexyl-2-oxoethyl)-4-methylbenzenesulfonamide.

    Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamides with modifications to the N-substituent or aromatic ring exhibit diverse physicochemical and biological behaviors. Below is a comparative analysis of structurally related compounds:

Structural Analogues with Cyclohexyl or Hydrophobic Substituents

Compound Name Molecular Formula Key Substituents Notable Properties Reference
N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide C₁₅H₂₃NO₃S Cyclohexyl, hydroxyethyl Hydrophobic cyclohexyl group may enhance lipid solubility; hydroxyethyl enables hydrogen bonding .
(E)-N-[2-(3,5-Di-tert-butyl-2-hydroxybenzylideneamino)cyclohexyl]-4-methylbenzenesulfonamide C₂₈H₄₀N₂O₃S Di-tert-butylphenol, benzylideneamino Bulky tert-butyl groups increase steric hindrance; intramolecular hydrogen bonding observed in crystal structure .
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide C₉H₁₃NO₃S Hydroxyethyl Simpler structure with higher polarity; boiling point and safety data available (CAS: 14316-14-4) .

Derivatives with Aromatic or Heterocyclic Modifications

Compound Name Molecular Formula Key Substituents Notable Properties Reference
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide C₁₃H₁₃BrN₂O₂S Pyridyl, bromo Pyridine ring introduces basicity; intramolecular N–H⋯Br hydrogen bond stabilizes crystal structure .
N-(4-Aminophenyl)-4-methylbenzenesulfonamide C₁₃H₁₄N₂O₂S Aminophenyl Amino group enhances hydrogen bonding; V-shaped conformation with dihedral angle 45.86° .
N-(2-Fluoro-4-iodophenyl)-4-methylbenzenesulfonamide C₁₃H₁₂FINO₂S Fluoro, iodo Halogen substituents improve electrophilicity; used as a pharmaceutical intermediate .

Chromene- and Alkyl-Substituted Sulfonamides

Compound Name Molecular Formula Key Substituents Notable Properties Reference
N-(3-(4-Methoxyphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4j) C₂₃H₂₁NO₃S Methoxyphenyl, chromene Extended conjugation via chromene ring; HRMS confirms molecular ion [M+H]+ at m/z 392.121 .
N-(3-(4-Fluorophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4l) C₂₂H₁₈FNO₂S Fluorophenyl, chromene Fluorine substituent increases metabolic stability; melting point: 198–200°C .

Key Trends in Physicochemical Properties

  • Hydrogen Bonding: Compounds with hydroxyethyl (e.g., N-(2-hydroxyethyl)-4-methylbenzenesulfonamide) or amino groups (e.g., N-(4-aminophenyl)-4-methylbenzenesulfonamide) exhibit strong intermolecular hydrogen bonding, enhancing crystallinity and thermal stability .
  • Halogen Effects : Bromo and iodo substituents (e.g., and ) enhance electrophilicity and binding to aromatic receptors, relevant in drug design .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide is a sulfonamide compound that exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₉NO₃S
  • Molecular Weight : 273.36 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory effects.

This compound's biological activity can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which is crucial for bacterial growth and replication .
  • Anti-inflammatory Effects : Research indicates that sulfonamides can modulate inflammatory pathways, particularly through the inhibition of the NF-kB signaling pathway. This pathway is critical in regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) values range from 1 to 64 µg/mL against MRSA, indicating strong antibacterial properties .

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against MRSA and MSSA
Anti-inflammatoryInhibits NF-kB pathway
Enzyme InhibitionInhibits dihydropteroate synthase

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard broth microdilution methods, yielding MIC values comparable to established antibiotics .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as IL-6 and TNF-α. The results suggest potential utility in treating inflammatory diseases such as rheumatoid arthritis .

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